REACTION_CXSMILES
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S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[CH3:16]O>>[CH3:16][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:6]=1[NH2:5]
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Name
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|
Quantity
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2.88 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)C
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 16 hr
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Duration
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16 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to dryness
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Type
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DISSOLUTION
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Details
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the residue dissolved in chloroform (100 mL)
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Type
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WASH
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Details
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The organic layer was washed with sodium bicarbonate solution (5×30 mL), water (3×30 mL), brine (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
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The residue was concentrated under vacuum
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Type
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CUSTOM
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Details
|
to yield the crude compound, which
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Type
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CUSTOM
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Details
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was purified by column chromatography over silica gel (100-200 mesh)
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=CC(=C1)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |